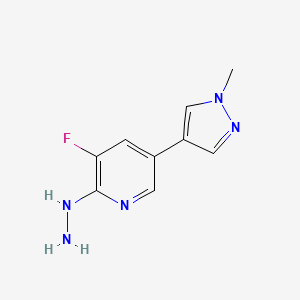

3-fluoro-2-hydrazinyl-5-(1-methyl-1H-pyrazol-4-yl)pyridine

Description

3-Fluoro-2-hydrazinyl-5-(1-methyl-1H-pyrazol-4-yl)pyridine is a heterocyclic compound featuring a pyridine core substituted with a fluorine atom, a hydrazinyl group, and a 1-methylpyrazole moiety. This molecule serves as a critical intermediate in pharmaceutical development, particularly in synthesizing drug candidates targeting kinase pathways or enzyme inhibition . Its synthesis involves a two-step process optimized for scalability and cost-effectiveness:

Step 1: Formation of a pyridine-hydrazine precursor.

Step 2: Introduction of the 1-methylpyrazole group via nucleophilic substitution or coupling reactions.

Key priorities during synthesis include raw material availability, reaction efficiency, and purity control, reflecting its role in large-scale drug production .

Properties

IUPAC Name |

[3-fluoro-5-(1-methylpyrazol-4-yl)pyridin-2-yl]hydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN5/c1-15-5-7(4-13-15)6-2-8(10)9(14-11)12-3-6/h2-5H,11H2,1H3,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRJBHHOTXRILFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=CC(=C(N=C2)NN)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-2-hydrazinyl-5-(1-methyl-1H-pyrazol-4-yl)pyridine typically involves the nucleophilic addition-elimination reaction of intermediates with hydrazine derivatives. For example, the reaction of 3-fluoro-2-chloropyridine with 1-methyl-1H-pyrazol-4-ylhydrazine under controlled conditions can yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-2-hydrazinyl-5-(1-methyl-1H-pyrazol-4-yl)pyridine can undergo various chemical reactions, including:

Oxidation: The hydrazinyl group can be oxidized to form azo or azoxy derivatives.

Reduction: The compound can be reduced to form hydrazine derivatives.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Azo or azoxy derivatives.

Reduction: Hydrazine derivatives.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

3-fluoro-2-hydrazinyl-5-(1-methyl-1H-pyrazol-4-yl)pyridine has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as an antileishmanial and antimalarial agent.

Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.

Coordination Chemistry: It can act as a ligand in coordination complexes, which are studied for their catalytic and electronic properties.

Mechanism of Action

The mechanism of action of 3-fluoro-2-hydrazinyl-5-(1-methyl-1H-pyrazol-4-yl)pyridine in biological systems involves its interaction with specific molecular targets. For instance, in antileishmanial activity, the compound may inhibit enzymes critical for the survival of the parasite . The exact pathways and molecular targets can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Pyridine/Pyridazine Derivatives with Substituted Pyrazoles

Compounds such as 5-cyclopropyl-2-(4-(2,4-difluorophenoxy)-3-isopropoxy-5-methyl-1H-pyrazol-1-yl)pyridine (8o) and analogs (8p, 8q, 10b–f) share structural motifs with the target compound, including pyridine/pyridazine cores and substituted pyrazole rings .

Structural Insights :

FGFR Inhibitors with Pyrazolo-Pyridine Scaffolds

Compounds such as 1-(benzylsulfonyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[4,3-b]pyridine (5) feature fused pyrazolo-pyridine systems with sulfonyl linkers, targeting fibroblast growth factor receptors (FGFRs) .

Functional Comparison :

- The bicyclic core in FGFR inhibitors enhances planar rigidity, favoring kinase active-site binding, whereas the monocyclic target compound offers synthetic flexibility for further derivatization .

Other Structural Analogs

- Pesticide Derivatives : Compounds like fipronil and ethiprole () contain pyrazole rings but differ in substituents (e.g., sulfinyl, trifluoromethyl). These are structurally distinct but highlight the versatility of pyrazole chemistry in diverse applications .

- Benzimidazole-Pyridine Hybrids : The European patent compound (2-fluoro-5-pyridin-3-yl-phenyl)-{1-methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-amine () shares fluoropyridine and heteroaryl motifs but incorporates a benzimidazole core, enabling dual-targeting mechanisms .

Biological Activity

3-Fluoro-2-hydrazinyl-5-(1-methyl-1H-pyrazol-4-yl)pyridine is a heterocyclic compound with potential biological activities, particularly in medicinal chemistry. The compound features a unique structural arrangement that includes a fluorine atom and a hydrazinyl group, making it a subject of interest for various therapeutic applications, including antileishmanial and antimalarial properties.

Chemical Structure and Properties

The molecular formula of this compound is with the CAS number 1151802-50-4. Its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. For instance, in studies focused on antileishmanial activity, it has been shown to inhibit enzymes crucial for the survival of Leishmania parasites. The presence of the hydrazinyl group is believed to enhance its reactivity and interaction with biological macromolecules.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the pyrazole scaffold. For example, derivatives similar to this compound have exhibited significant antiproliferative effects against various cancer cell lines, including lung, colorectal, and breast cancers.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MDA-MB-231 (Breast) | 3.79 | Induces apoptosis |

| Compound B | HepG2 (Liver) | 0.71 | Inhibits cell proliferation |

| Compound C | A549 (Lung) | 26 | Autophagy induction |

Antileishmanial Activity

The compound has also been evaluated for its efficacy against Leishmania species. Preliminary results suggest that it possesses significant leishmanicidal activity, which may be attributed to its ability to disrupt critical metabolic pathways in the parasites.

Case Studies

- Anticancer Studies : In vitro studies demonstrated that derivatives of pyrazole structures inhibited the growth of various cancer cell types. For instance, compounds derived from similar scaffolds showed IC50 values ranging from 0.04 to 42 µM across different cancer cell lines, indicating a broad spectrum of activity.

- Leishmanial Inhibition : A study focusing on novel hydrazine derivatives reported promising results against Leishmania infantum with significant cytotoxicity observed at low concentrations.

Q & A

Q. How can polymorphism affect the compound’s crystallinity and bioavailability?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.